molecular formula C16H20O2 B13093656 3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

Cat. No.: B13093656
M. Wt: 244.33 g/mol
InChI Key: QOKCDNHEYTZQPC-UHFFFAOYSA-N
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Description

3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one is an organic compound with a complex structure that includes an ethoxy group, dimethyl groups, and a dihydro-biphenyl core

Preparation Methods

The synthesis of 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate biphenyl derivatives with ethoxy and dimethyl substituents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and the use of solvents, play a crucial role in the successful synthesis of this compound .

Chemical Reactions Analysis

3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interaction with biological targets. In industry, it can be used in the development of new materials and as an intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The ethoxy and dimethyl groups may influence its binding affinity and reactivity with enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .

Comparison with Similar Compounds

Similar compounds to 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one include other biphenyl derivatives with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications.

Biological Activity

3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one (CAS No. 1416438-96-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the use of biphenyl derivatives and ethoxy groups. The detailed synthetic pathway can vary depending on the specific reagents and conditions used.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of biphenyl have shown promising results against various cancer cell lines. The MTT assay is commonly employed to evaluate cytotoxicity, revealing that several compounds can inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
Similar Biphenyl DerivativeMCF-7 (Breast)TBD
Similar Biphenyl DerivativeHCT-116 (Colon)TBD

Note: IC50 values for this compound specifically were not found in the available literature.

Antimicrobial Activity

The antimicrobial activity of related biphenyl compounds has been documented extensively. For example, some derivatives have shown moderate to high antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining the efficacy of these compounds.

CompoundMIC (µg/mL)Target Bacteria
3'-Ethoxy...TBDStaphylococcus aureus
Other Derivative0.5Methicillin-resistant S. aureus

Study on Anticancer Activity

A study focused on the anticancer properties of biphenyl derivatives demonstrated that specific modifications could enhance their cytotoxicity against various cancer cell lines. The study utilized the MTT assay to quantify cell viability and found that certain structural features significantly impacted biological activity.

Antimicrobial Evaluation

In another study evaluating antimicrobial properties, several biphenyl derivatives exhibited varying degrees of activity against common pathogens. The results suggested that structural modifications at specific sites could enhance their effectiveness as antimicrobial agents.

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C16H20O2/c1-4-18-13-7-5-6-12(10-13)14-11-16(2,3)9-8-15(14)17/h5-7,10-11H,4,8-9H2,1-3H3

InChI Key

QOKCDNHEYTZQPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(CCC2=O)(C)C

Origin of Product

United States

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